

# Paeciloquinone C: A Fungal Metabolite with Potent Tyrosine Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Paeciloquinone C |           |
| Cat. No.:            | B15614170        | Get Quote |

A Technical Guide for Researchers and Drug Development Professionals

## **Abstract**

Paeciloquinone C is a naturally occurring anthraquinone derivative isolated from the fungus Paecilomyces carneus. This document provides a comprehensive overview of the discovery, origin, and biological activity of Paeciloquinone C, with a focus on its potent and selective inhibition of the v-abl protein tyrosine kinase. Detailed experimental protocols for the fermentation of the producing organism, and the isolation and structure elucidation of Paeciloquinone C are presented. Furthermore, quantitative data are summarized, and key signaling pathways and experimental workflows are visualized to support further research and development efforts.

#### Introduction

The discovery of novel, bioactive secondary metabolites from microbial sources continues to be a cornerstone of drug discovery. Fungi, in particular, are a rich source of structurally diverse compounds with a wide range of therapeutic activities. **Paeciloquinone C**, a member of the paeciloquinone family of anthraquinones, was discovered during a screening program for inhibitors of protein tyrosine kinases.[1] These enzymes play a critical role in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer. **Paeciloquinone C** has emerged as a significant lead compound due to its potent and selective inhibitory activity against the v-abl protein tyrosine kinase, an oncoprotein associated with chronic myelogenous leukemia.[1]



## **Origin and Discovery**

**Paeciloquinone C** is a secondary metabolite produced by the fungus Paecilomyces carneus (strain P-177).[1] The paeciloquinones, including **Paeciloquinone C**, were first reported in 1995 as part of a study aimed at identifying new protein tyrosine kinase inhibitors from fungal culture broths.[1][2]

## Physicochemical Properties and Structure Elucidation

The structure of **Paeciloquinone C** was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3]

Table 1: Physicochemical Properties of Paeciloquinone C

| Property          | Value        | Reference |
|-------------------|--------------|-----------|
| Molecular Formula | C15H10O7     | [3]       |
| Molecular Weight  | 302.24 g/mol | [3]       |
| Appearance        | Not Reported |           |
| Solubility        | Not Reported |           |

The structural elucidation was carried out on the peracetylated derivative of **Paeciloquinone C** to improve its solubility and stability for NMR analysis. The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR signals confirmed the anthraquinone scaffold with specific hydroxylation and a hydroxymethyl substituent.

Table 2: <sup>1</sup>H and <sup>13</sup>C NMR Spectral Data for Peracetylated **Paeciloquinone C** 



| Position              | <sup>13</sup> C Chemical Shift (δ) | ¹H Chemical Shift (δ) (J in<br>Hz) |
|-----------------------|------------------------------------|------------------------------------|
| 1                     | 161.9                              | -                                  |
| 2                     | 129.5                              | -                                  |
| 2-CH <sub>2</sub>     | 60.1                               | 5.25 (s)                           |
| 3                     | 151.1                              | -                                  |
| 4                     | 118.8                              | 7.35 (d, 2.0)                      |
| 4a                    | 134.4                              | -                                  |
| 5                     | 119.3                              | 7.85 (d, 2.0)                      |
| 6                     | 161.4                              | -                                  |
| 7                     | 110.1                              | 7.20 (s)                           |
| 8                     | 158.9                              | -                                  |
| 8a                    | 108.9                              | -                                  |
| 9                     | 181.1                              | -                                  |
| 9a                    | 110.4                              | -                                  |
| 10                    | 186.4                              | -                                  |
| 10a                   | 135.2                              | -                                  |
| 1-OAc                 | 169.0, 20.8                        | -                                  |
| 3-OAc                 | 168.3, 20.9                        | -                                  |
| 6-OAc                 | 169.2, 21.1                        | -                                  |
| 8-OAc                 | 169.4, 21.2                        | -                                  |
| 2-CH <sub>2</sub> OAc | 170.2, 20.6                        | -                                  |

Note: Data is for the peracetylated derivative as reported in the primary literature. Chemical shifts are in ppm.



# **Experimental Protocols Fermentation of Paecilomyces carneus P-177**

The production of **Paeciloquinone C** is achieved through submerged fermentation of Paecilomyces carneus strain P-177.

Workflow for **Paeciloquinone C** Production



Click to download full resolution via product page

Caption: Overview of the fermentation process for **Paeciloquinone C** production.

#### Media Composition:

• Seed Medium: Glucose (2%), Malt Extract (2%), Yeast Extract (0.5%), Peptone (0.1%) in distilled water.



 Production Medium: Glucose (10%), Soy Flour (1%), (NH<sub>4</sub>)<sub>2</sub>SO<sub>4</sub> (0.2%), CaCO<sub>3</sub> (0.2%), KH<sub>2</sub>PO<sub>4</sub> (0.1%), Corn Steep Liquor (0.5%) in distilled water.

#### Fermentation Conditions:

- Seed Culture: 250 ml Erlenmeyer flasks containing 100 ml of seed medium are inoculated with a suspension of P. carneus spores and incubated at 24°C on a rotary shaker at 140 rpm for 3-4 days.
- Production Culture: A 100-liter fermenter containing 80 liters of production medium is inoculated with the seed culture. Fermentation is carried out at 24°C with aeration and agitation for 10-14 days.

## **Isolation and Purification of Paeciloquinone C**

**Paeciloquinone C** is isolated from the culture filtrate of P. carneus.

Workflow for Isolation and Purification





Click to download full resolution via product page

Caption: Step-by-step workflow for the isolation and purification of Paeciloquinone C.



#### **Detailed Protocol:**

- Adsorption: The culture filtrate (approximately 80 liters) is passed through a column packed with Amberlite XAD-16 resin.
- Elution: The resin is washed with water and then eluted with methanol.
- Extraction: The methanolic eluate is concentrated under reduced pressure, and the resulting aqueous residue is extracted with ethyl acetate.
- Column Chromatography: The ethyl acetate extract is subjected to silica gel column chromatography using a toluene-acetone gradient as the mobile phase.
- Preparative HPLC: Fractions containing the paeciloquinones are pooled and further purified by preparative reversed-phase High-Performance Liquid Chromatography (HPLC) on a C18 column using a water-acetonitrile gradient containing 0.1% trifluoroacetic acid.

## **Biological Activity and Mechanism of Action**

**Paeciloquinone C** is a potent inhibitor of protein tyrosine kinases, with selective activity against the v-abl kinase.

Table 3: Inhibitory Activity of Paeciloquinone C

| Target Kinase                                     | IC <sub>50</sub> (μΜ) | Reference |
|---------------------------------------------------|-----------------------|-----------|
| v-abl Protein Tyrosine Kinase                     | 0.4                   | [1]       |
| Epidermal Growth Factor<br>Receptor (EGFR) Kinase | > 100                 | [1]       |

The v-abl protein tyrosine kinase is a constitutively active kinase that drives the proliferation of cancer cells in chronic myelogenous leukemia (CML). It activates several downstream signaling pathways, including the Ras-MAPK and PI3K-Akt pathways, leading to uncontrolled cell growth and inhibition of apoptosis. **Paeciloquinone C** exerts its effect by binding to the kinase domain of v-abl, thereby blocking its phosphotransferase activity.

Inhibition of the v-abl Signaling Pathway by Paeciloquinone C





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinases produced by Paecilomyces carneus. I. Taxonomy, fermentation, isolation and biological activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Paeciloquinones A, B, C, D, E and F: new potent inhibitors of protein tyrosine kinase produced by Paecilomyces carneus. II. Characterization and structure determination PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Paeciloquinone C: A Fungal Metabolite with Potent Tyrosine Kinase Inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614170#paeciloquinone-c-discovery-and-origin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com